molecular formula C21H24N4 B12810616 2,4-Pyrimidinediamine, 5-(4-phenylbutyl)-6-(phenylmethyl)- CAS No. 2440-80-4

2,4-Pyrimidinediamine, 5-(4-phenylbutyl)-6-(phenylmethyl)-

Cat. No.: B12810616
CAS No.: 2440-80-4
M. Wt: 332.4 g/mol
InChI Key: HUPMNOPXQPCXMA-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-(4-phenylbutyl)-6-(phenylmethyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two amino groups at positions 2 and 4 on the pyrimidine ring, along with a 4-phenylbutyl group at position 5 and a phenylmethyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 5-(4-phenylbutyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The 4-phenylbutyl and phenylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,4-Pyrimidinediamine, 5-(4-phenylbutyl)-6-(phenylmethyl)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 5-(4-phenylbutyl)-6-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids (e.g., sulfuric acid) or halogenating agents (e.g., chlorine gas).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,4-Pyrimidinediamine, 5-(4-phenylbutyl)-6-(phenylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 5-(4-phenylbutyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Pyrimidinediamine, 5-(4-phenyl-1-piperazinyl)
  • 2,4-Pyrimidinediamine, 5-[[3,5-dimethoxy-4-(2-propen-1-yloxy)phenyl]methyl]

Uniqueness

Compared to similar compounds, 2,4-Pyrimidinediamine, 5-(4-phenylbutyl)-6-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the 4-phenylbutyl and phenylmethyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

2440-80-4

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

6-benzyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C21H24N4/c22-20-18(14-8-7-11-16-9-3-1-4-10-16)19(24-21(23)25-20)15-17-12-5-2-6-13-17/h1-6,9-10,12-13H,7-8,11,14-15H2,(H4,22,23,24,25)

InChI Key

HUPMNOPXQPCXMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)CC3=CC=CC=C3

Origin of Product

United States

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